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Compound of Interest

Compound Name: ACH-000143

Cat. No.: B8143701 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available data on ACH-000143, a novel

melatonin receptor agonist, and its potential alternatives for the treatment of metabolic

diseases such as nonalcoholic steatohepatitis (NASH). The primary focus is to present the

existing experimental data, detail the methodologies, and offer a clear comparison with other

therapeutic options.

As of the latest available information, there are no published independent replications of the

initial studies on ACH-000143. All currently accessible data originates from the primary

discovery publication by Ferreira Jr. et al. (2021).[1][2][3] Therefore, the findings presented

herein for ACH-000143 should be interpreted with the understanding that they have not yet

been independently verified.

ACH-000143: A Potent Melatonin Receptor Agonist
ACH-000143 is a peripherally preferred agonist of the melatonin receptors MT1 and MT2.[1][2]

[3] The modulation of melatonin signaling in peripheral tissues is a promising avenue for

addressing metabolic disorders like obesity, diabetes, and NASH.[1][2][3]

Signaling Pathway of Melatonin Receptors
The physiological effects of melatonin, and by extension its agonists like ACH-000143, are

primarily mediated through the activation of two G protein-coupled receptors (GPCRs): MT1
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and MT2.[2] This activation initiates a cascade of intracellular signaling events that play a role

in regulating glucose metabolism and energy balance.[2]
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Caption: Signaling pathway of ACH-000143 via MT1/MT2 receptors.

Comparative Efficacy Data
The primary preclinical study on ACH-000143 used a diet-induced obese (DIO) rat model to

evaluate its efficacy.[1][3] The results were compared against a vehicle control and

dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor.[1][3][4]

Key Efficacy Parameters in DIO Rats
Parameter Vehicle

ACH-000143
(10 mg/kg)

ACH-000143
(30 mg/kg)

Dapagliflozin
(5 mg/kg)

Body Weight

Gain
Baseline Reduced

Reduced, similar

to dapagliflozin
Reduced

Hepatic

Steatosis
-

Superior

reduction

Superior

reduction
Reduction

Liver

Triglycerides
-

Superior

reduction

Superior

reduction
Reduction
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Note: This table summarizes the qualitative findings from the initial ACH-000143 study.[1][3][4]

Quantitative data was not provided in the readily available abstracts.

Comparison with Alternative Therapies
While independent data on ACH-000143 is lacking, a comparison can be drawn with other

established and investigational therapies for NASH and related metabolic disorders.

Dapagliflozin (SGLT2 Inhibitor)
Dapagliflozin, used as a comparator in the ACH-000143 study, has a distinct mechanism of

action.[1][3] It improves metabolic parameters by inducing glycosuria.[5][6] In the context of

NASH, dapagliflozin has been shown to reduce hepatic steatosis, inflammation, and fibrosis.[5]

[6] Its effects are attributed to the inhibition of de novo lipogenesis and a reduction in

inflammatory responses.[6]
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Caption: Mechanism of action of Dapagliflozin.
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Other Melatonin Receptor Agonists
Several other melatonin receptor agonists have been investigated for their effects on metabolic

syndrome, though often as a secondary outcome in studies focused on sleep disorders.[7][8]

These include:

Ramelteon: A selective MT1 and MT2 receptor agonist.[7]

Agomelatine: An MT1/MT2 agonist and 5-HT2C antagonist.

Tasimelteon: An MT1/MT2 agonist.[8]

Preclinical studies with melatonin itself have shown it can prevent weight gain, reduce insulin

resistance, and improve lipid profiles in animal models of metabolic syndrome.[7][9] These

findings suggest a class effect for melatonin receptor agonists in metabolic regulation, but

direct comparative studies with ACH-000143 are not available.

Other Investigational NASH Therapies
The pipeline for NASH therapies is diverse, targeting various pathways involved in the

disease's progression.[10][11] Key alternative approaches include:

PPAR Agonists (e.g., Pioglitazone): These agents improve insulin sensitivity and have shown

benefits in NASH histology.[11]

FXR Agonists (e.g., Obeticholic Acid): These compounds have demonstrated improvements

in liver fibrosis.[10]

GLP-1 Receptor Agonists (e.g., Liraglutide): These agents, primarily used for type 2

diabetes, have also shown positive effects on NASH.[10]

Experimental Protocols
Detailed experimental protocols for the ACH-000143 studies are available in the

supplementary information of the primary publication. A summary of the key in vivo experiment

is provided below.

In Vivo Efficacy Study in Diet-Induced Obese (DIO) Rats
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Animal Model: Male Sprague-Dawley rats fed a high-fat diet to induce obesity and metabolic

syndrome.[4]

Treatment Groups:

Vehicle control

ACH-000143 (10 mg/kg, oral, once daily)[4]

ACH-000143 (30 mg/kg, oral, once daily)[4]

Dapagliflozin (5 mg/kg, oral, once daily)[4]

Duration: 2 months.[1][3]

Key Endpoints:

Body weight gain

Food intake

Plasma glucose and insulin levels

Liver histology for steatosis

Liver triglyceride content

Experimental Workflow
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Caption: Workflow for the in vivo efficacy study of ACH-000143.
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Conclusion
ACH-000143 shows promise as a novel, peripherally acting melatonin receptor agonist for the

treatment of metabolic disorders, with initial preclinical data suggesting superior efficacy in

reducing hepatic steatosis and triglycerides compared to dapagliflozin in a DIO rat model.[1][3]

[4] However, the lack of independent replication of these findings is a critical limitation. Further

research is necessary to validate these initial results and to establish the safety and efficacy of

ACH-000143 in humans.

For drug development professionals, ACH-000143 represents an interesting lead compound.

However, a direct comparison with other melatonin receptor agonists and a broader range of

NASH therapies in head-to-head studies would be essential to fully understand its therapeutic

potential. The signaling pathway and preclinical data presented here provide a foundation for

designing such future investigations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4200764/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4200764/
https://karger.com/nen/article/93/3/133/226325/Melatonin-and-the-Metabolic-Syndrome
https://pubmed.ncbi.nlm.nih.gov/22946959/
https://pubmed.ncbi.nlm.nih.gov/22946959/
https://pubmed.ncbi.nlm.nih.gov/27003143/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5492893/
https://www.benchchem.com/product/b8143701#independent-replication-of-ach-000143-studies
https://www.benchchem.com/product/b8143701#independent-replication-of-ach-000143-studies
https://www.benchchem.com/product/b8143701#independent-replication-of-ach-000143-studies
https://www.benchchem.com/product/b8143701#independent-replication-of-ach-000143-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8143701?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8143701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

